molecular formula C14H10Br2 B8245120 (e)-1,2-Bis(3-bromophenyl)ethene

(e)-1,2-Bis(3-bromophenyl)ethene

Cat. No.: B8245120
M. Wt: 338.04 g/mol
InChI Key: RMXTWXQFXTYRJV-BQYQJAHWSA-N
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Description

(e)-1,2-Bis(3-bromophenyl)ethene is an organic compound characterized by the presence of two bromophenyl groups attached to an ethene backbone

Scientific Research Applications

(e)-1,2-Bis(3-bromophenyl)ethene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of brominated compounds with biological systems.

    Industry: Used in the production of advanced materials and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-1,2-Bis(3-bromophenyl)ethene typically involves the reaction of 3-bromobenzaldehyde with a suitable reagent to form the desired ethene derivative. One common method involves the use of n-butyllithium in tetrahydrofuran (THF) and hexane under an inert atmosphere at temperatures ranging from -78°C to 20°C . The reaction is carried out over a period of 11 hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and solvents to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

(e)-1,2-Bis(3-bromophenyl)ethene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.

    Substitution: The bromine atoms can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce phenyl-substituted derivatives.

Mechanism of Action

The mechanism by which (e)-1,2-Bis(3-bromophenyl)ethene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ethene backbone provides a rigid structure that can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (e)-1,2-Bis(4-bromophenyl)ethene: Similar structure but with bromine atoms at the 4-position.

    (e)-2-(4-bromophenyl)ethenesulfonyl fluoride: Contains a sulfonyl fluoride group in addition to the bromophenyl group.

Uniqueness

(e)-1,2-Bis(3-bromophenyl)ethene is unique due to the specific positioning of the bromine atoms at the 3-position, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can lead to different physical and chemical properties compared to its analogs.

Properties

IUPAC Name

1-bromo-3-[(E)-2-(3-bromophenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-10H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXTWXQFXTYRJV-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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